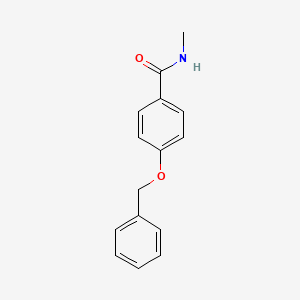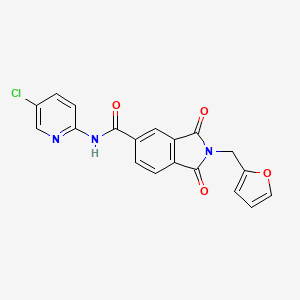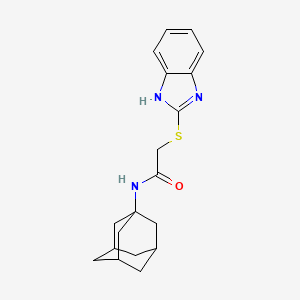![molecular formula C18H20N2O4S B4411437 ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate
Overview
Description
Ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate, also known as EMMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMMC is a carbamate derivative of 2-methoxy-4-(methylthio)benzoic acid, which is a potent inhibitor of histone deacetylases (HDACs). EMMC has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
Ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate exerts its biological effects by inhibiting HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can increase the acetylation of histone proteins, leading to changes in gene expression that can result in the observed biological effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase and activate apoptotic pathways. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In the brain, this compound can reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate in lab experiments is its potency as an HDAC inhibitor. This compound has been shown to be a more potent inhibitor of HDACs than other carbamate derivatives, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate. One area of interest is the development of this compound-based therapies for cancer and other diseases. This compound has been shown to have potent anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to assess its potential as a therapeutic agent. Another area of interest is the role of this compound in epigenetic regulation. HDAC inhibitors such as this compound have been shown to have broad effects on gene expression, and further studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects.
Scientific Research Applications
Ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
ethyl N-[3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-18(22)20-13-7-5-6-12(10-13)19-17(21)15-9-8-14(25-3)11-16(15)23-2/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKBENDYIZGSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)

![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)